molecular formula C12H11ClN2O B11804531 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile

1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11804531
M. Wt: 234.68 g/mol
InChI Key: NPZZDSPTTJZNTD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile is a chemical compound with a unique structure that includes a chloro-substituted phenyl ring, a pyrrolidine ring, and a carbonitrile group

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with similar compounds such as:

    1-(3-Chloro-4-methylphenyl)urea: This compound has a similar chloro-substituted phenyl ring but differs in its functional groups, leading to different chemical properties and applications.

    1-(3-Chloro-4-methylphenyl)-3-methyl-urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C12H11ClN2O/c1-8-2-3-10(4-11(8)13)15-6-9(5-14)12(16)7-15/h2-4,9H,6-7H2,1H3

InChI Key

NPZZDSPTTJZNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(C(=O)C2)C#N)Cl

Origin of Product

United States

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